Cas no 130065-61-1 (Atiprimod Dihydrochloride)

Atiprimod Dihydrochloride is a synthetic small molecule with potential immunomodulatory and antitumor properties. It functions as a dual inhibitor of STAT3 and STAT5 signaling pathways, which are implicated in cancer progression and immune regulation. The dihydrochloride salt form enhances solubility and bioavailability, making it suitable for preclinical and research applications. Atiprimod Dihydrochloride has shown promise in studies targeting hematologic malignancies and solid tumors, as well as in modulating cytokine production. Its well-characterized mechanism and stability under standard laboratory conditions make it a valuable tool for investigating JAK-STAT pathway inhibition and developing novel therapeutic strategies.
Atiprimod Dihydrochloride structure
Atiprimod Dihydrochloride structure
商品名:Atiprimod Dihydrochloride
CAS番号:130065-61-1
MF:C22H44N2.2CLH
メガワット:336.59816
CID:142000
PubChem ID:166556

Atiprimod Dihydrochloride 化学的及び物理的性質

名前と識別子

    • 2-Azaspiro[4.5]decane-2-propanamine,N,N-diethyl-8,8-dipropyl-, hydrochloride (1:2)
    • 3-(8,8-dipropyl-2-azaspiro[4.5]decan-2-yl)-N,N-diethylpropan-1-amine,dihydrochloride
    • Atiprimod dihydrochloride
    • 3-(8,8-dipropyl-2-azaspiro[4.5]dec-2-yl)-N,N-diethylpropan-1-amine
    • Atiprimod hydrochloride
    • N,N-Diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine dihydrochloride
    • SK&F-106615-A2
    • SK&F-106615-I2(dimaleate)
    • UNII-O12I24570R
    • Atiprimod HCl
    • 2-(3-(Diethylamino)propyl)-8,8-dipropyl-2-azaspiro(4.5)decane dihydrochloride
    • SKF-106615-A2
    • SCHEMBL5116678
    • DTXSID20156331
    • Atiprimod dihydrochloride (USAN)
    • 2-[3-(Diethylamino)propyl]-8,8-dipropyl-2-azaspiro[4.5]decane dihydrochloride
    • SK&F-106615-I2
    • 130065-61-1
    • SKF 1006615-A2
    • O12I24570R
    • Q27285187
    • CHEMBL3215883
    • Atiprimod dihydrochloride [USAN]
    • N,N-Diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanaminedihydrochloride
    • 2-Azaspiro(4.5)decane-2-propanamine, N,N-diethyl-8,8-dipropyl-, dihydrochloride
    • Atiprimoddihydrochloride
    • AKOS024458234
    • 2-Azaspiro(4.5)decane-2-propanamine N,N-diethyl-8,8-dipropyl-, dihydrochloride
    • D03003
    • SK&F 106615-A2
    • 3-(8,8-dipropyl-2-azaspiro[4.5]decan-2-yl)-N,N-diethylpropan-1-amine;dihydrochloride
    • CS-0032955
    • HY-110102
    • Atiprimod (hydrochloride)
    • Azaspirane)
    • DTXCID5078822
    • Atiprimod Dihydrochloride
    • インチ: InChI=1S/C22H44N2/c1-5-10-21(11-6-2)12-14-22(15-13-21)16-19-24(20-22)18-9-17-23(7-3)8-4/h5-20H2,1-4H3
    • InChIKey: SERHTTSLBVGRBY-UHFFFAOYSA-N
    • ほほえんだ: CCN(CCCN1CCC2(CCC(CCC)(CCC)CC2)C1)CC

計算された属性

  • せいみつぶんしりょう: 336.35072
  • どういたいしつりょう: 408.303805
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 26
  • 回転可能化学結合数: 10
  • 複雑さ: 332
  • 共有結合ユニット数: 3
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 6.5

じっけんとくせい

  • 密度みつど: 0.91
  • ふってん: 390°C at 760 mmHg
  • フラッシュポイント: 166.5°C
  • 屈折率: 1.499
  • PSA: 6.48

Atiprimod Dihydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
A790108-10mg
Atiprimod Dihydrochloride
130065-61-1
10mg
$ 282.00 2023-04-19
Ambeed
A821696-25mg
Atiprimod dihydrochloride
130065-61-1 98%
25mg
$311.0 2025-02-20

Atiprimod Dihydrochloride 関連文献

Atiprimod Dihydrochlorideに関する追加情報

Atiprimod Dihydrochloride: A Comprehensive Overview

Atiprimod Dihydrochloride, also known as CAS No. 130065-61-1, is a compound of significant interest in the fields of pharmacology and drug development. This compound has garnered attention due to its potential applications in various therapeutic areas, including immunology and oncology. The name Atiprimod Dihydrochloride itself suggests its chemical composition, with "dihydrochloride" indicating the presence of two hydrochloride groups attached to the molecule. This structural feature plays a crucial role in its pharmacokinetic properties and bioavailability.

The chemical structure of CAS No. 130065-61-1 is characterized by a complex arrangement of functional groups that contribute to its biological activity. Recent studies have highlighted its ability to modulate immune responses, making it a promising candidate for immunotherapeutic interventions. Researchers have explored its mechanism of action, particularly its interaction with immune cells such as T-cells and dendritic cells, which are pivotal in orchestrating immune responses against pathogens and cancerous cells.

One of the most compelling aspects of Atiprimod Dihydrochloride is its potential in oncology. Preclinical studies have demonstrated its efficacy in inhibiting tumor growth and enhancing the antitumor immune response. This compound has shown synergistic effects when combined with other immunotherapeutic agents, such as checkpoint inhibitors, suggesting a novel approach to cancer treatment. The ability of CAS No. 130065-61-1 to modulate the tumor microenvironment has been a focal point of recent investigations, with promising results indicating improved survival rates in animal models.

In addition to its oncological applications, Atiprimod Dihydrochloride has also been studied for its potential in treating autoimmune diseases. By regulating the activity of pro-inflammatory cytokines, this compound exhibits anti-inflammatory properties that could be beneficial in conditions such as rheumatoid arthritis and inflammatory bowel disease. Clinical trials are currently underway to evaluate its safety and efficacy in human subjects, marking a significant step toward its potential approval as a therapeutic agent.

The development of CAS No. 130065-61-1 into a viable drug candidate has been supported by advancements in medicinal chemistry and pharmacology. Researchers have optimized its chemical structure to enhance its pharmacokinetic profile, ensuring better absorption and distribution within the body. These optimizations have also minimized potential side effects, making it a more attractive option for long-term therapeutic use.

Looking ahead, the future of Atiprimod Dihydrochloride appears bright, with ongoing research exploring its applications in personalized medicine. The integration of biomarkers and predictive modeling techniques is expected to further refine its therapeutic potential, enabling tailored treatments for individual patients. As the field of immunotherapy continues to evolve, compounds like CAS No. 130065-61-1 are likely to play a central role in shaping the next generation of therapeutic interventions.

In conclusion, Atiprimod Dihydrochloride, or CAS No. 130065-61-1, represents a significant advancement in drug development with broad implications for immunology and oncology. Its unique chemical properties, coupled with cutting-edge research findings, position it as a promising candidate for addressing unmet medical needs. As clinical trials progress and new insights emerge, this compound holds the potential to revolutionize treatment approaches and improve patient outcomes worldwide.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:130065-61-1)Atiprimod Dihydrochloride
A1245300
清らかである:99%
はかる:25mg
価格 ($):280